N-(2-benzoyl-1-benzofuran-3-yl)-3-ethoxybenzamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-3-ethoxybenzamide is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3-ethoxybenzamide typically involves multiple steps. One common method starts with the preparation of 2-benzoyl-1-benzofuran-3-amine. This intermediate is then reacted with 3-ethoxybenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at the positions ortho to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
- N-(2-benzoyl-1-benzofuran-3-yl)butanamide
- N-(2-benzoyl-1-benzofuran-3-yl)-4-methoxybenzamide
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-3-ethoxybenzamide stands out due to its unique ethoxybenzamide group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C24H19NO4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C24H19NO4/c1-2-28-18-12-8-11-17(15-18)24(27)25-21-19-13-6-7-14-20(19)29-23(21)22(26)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,25,27) |
InChI Key |
YZXNBRJURUQSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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